molecular formula C13H18ClN3 B1423595 (4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride CAS No. 108953-41-9

(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride

Cat. No. B1423595
M. Wt: 251.75 g/mol
InChI Key: JVNBDMVHQYBYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride” is a chemical compound with the empirical formula C7H13N3 . It is a solid form and is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .


Molecular Structure Analysis

The molecular structure of “(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride” can be represented by the SMILES string CN1CCN(CC#N)CC1 . The InChI key for this compound is XCUQQNRWWCWVOP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride” is a solid form . The molecular weight of this compound is 139.20 . The compound does not have a flash point .

Scientific Research Applications

  • Synthesis and Physical Properties of Ligands and Complexes

    Research by Sujatha et al. (2000) explored the synthesis of pentadentate ligands and corresponding Cu(II) complexes, one of which included a variant of the specified compound. These complexes exhibited quasireversible redox properties and weak antiferromagnetic coupling between copper atoms, making them of interest in electrochemical and magnetic studies [S. Sujatha et al., 2000].

  • Pharmacological Evaluation of Derivatives

    Kumar et al. (2017) synthesized a series of derivatives of the compound for pharmacological evaluation. These compounds exhibited antidepressant and antianxiety activities in animal models, suggesting potential therapeutic applications [J. Kumar et al., 2017].

  • Synthesis of Atypical Antipsychotics

    A study by Shelke et al. (2005) involved the synthesis of derivatives as potential atypical antipsychotics. They examined the dopaminergic and serotonergic antagonistic activities, contributing to the understanding of antipsychotic drugs [Suhas M. Shelke et al., 2005].

  • Electrochemical Studies

    Amani et al. (2012) investigated the electrochemical oxidation of 4-(piperazin-1-yl)phenols, including derivatives of the specified compound. This research is significant for understanding the electrochemical properties and potential applications in synthesis [A. Amani et al., 2012].

  • Cytotoxic Activities and Molecular Docking

    Parveen et al. (2017) synthesized derivatives with estrogen receptor binding affinity and evaluated their cytotoxic activities against cancer cell lines. This research is valuable for the development of new cancer therapies [I. Parveen et al., 2017].

  • Pharmacokinetics Studies

    Research by Ji et al. (2012) developed a method for determining a derivative in rat plasma, contributing to pharmacokinetics studies of new anticancer compounds [Xi-wei Ji et al., 2012].

  • Antibacterial and Antifungal Activities

    Several studies have synthesized derivatives to evaluate their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents [Wu Qi, 2014; Al-Nasiri A. Nazar et al., 2005].

  • Chemotherapy Against Tropical Diseases

    A study by Navarro et al. (2000) synthesized complexes involving derivatives for potential use in chemotherapy against tropical diseases, highlighting the compound's role in novel medical treatments [M. Navarro et al., 2000].

  • Anticonvulsant Activity

    Harish et al. (2014) synthesized derivatives to assess their anticonvulsant activity, contributing to the development of new treatments for epilepsy [K. Harish et al., 2014].

Safety And Hazards

“(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes the signal word “Warning” and the hazard statements H302 - H319 . Precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-phenylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12;/h2-6,13H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNBDMVHQYBYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C#N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-piperazin-1-yl)-phenyl-acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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